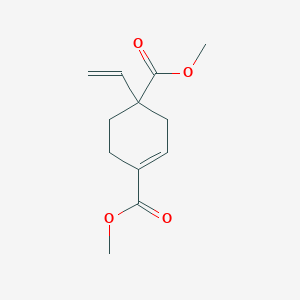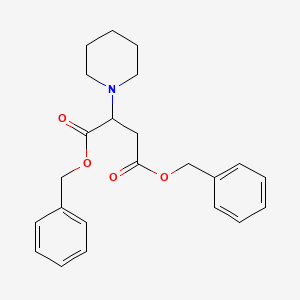![molecular formula C13H12N4O2 B14608489 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- CAS No. 58668-94-3](/img/structure/B14608489.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a pyrazine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogues .
科学的研究の応用
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- involves its interaction with specific molecular targets and pathways. In the context of its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Alloxazine: A benzo-fused lumazine derivative
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its potential as an antimalarial agent and its versatility in various chemical reactions make it a compound of significant interest in scientific research .
特性
CAS番号 |
58668-94-3 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
10-ethyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-3-17-9-7-5-4-6-8(9)14-10-11(17)15-13(19)16(2)12(10)18/h4-7H,3H2,1-2H3 |
InChIキー |
ZABPVXDMSFPFIG-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)



![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)


![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)


![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
